molecular formula C21H23Cl2NO6 B1143217 (R)-Clevidipine-13C,d3 CAS No. 166432-28-6

(R)-Clevidipine-13C,d3

Cat. No.: B1143217
CAS No.: 166432-28-6
M. Wt: 456.3 g/mol
InChI Key: KPBZROQVTHLCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clevidipine is a third-generation, dihydropyridine L-type calcium channel blocker approved for intravenous use in reducing blood pressure. It functions as an arterial-selective vasodilator, reducing peripheral vascular resistance by inhibiting the influx of extracellular calcium through voltage-gated L-type calcium channels in vascular smooth muscle, without affecting venous capacitance or cardiac filling pressures . This mechanism of action makes it a valuable compound for researching the management of acute hypertension, particularly in perioperative settings for both cardiac and non-cardiac surgery . Its research value is underscored by a promising safety profile and efficacy in rapidly controlling blood pressure. A key pharmacological feature is its ultra-short half-life of approximately one minute, attributable to rapid metabolism by blood and tissue esterases, which allows for precise, titratable control and makes its pharmacokinetics independent of renal or hepatic function . Studies have shown it is effective for blood pressure management in neurocritical care patients, such as those with intracerebral hemorrhage, and it is recommended in professional stroke guidelines . Clevidipine butyrate is supplied as a reference standard for research purposes. Its chemical formula is C21H23Cl2NO6, with an average mass of 456.316 g/mol . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057661
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167221-71-8
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167221-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEVIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hantzsch Esterification Route

The traditional Hantzsch esterification method involves condensing 4-(2',3'-dichlorophenyl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylic acid with chloromethyl butyrate in refluxing acetonitrile, catalyzed by potassium bicarbonate (KHCO₃). Post-reaction purification employs solvent exchange (e.g., isopropanol-water mixtures) and crystallization to isolate clevidipine. While this method is straightforward, it suffers from moderate yields (≈40%) and requires rigorous purification to remove inorganic salts and byproducts.

Novel Multi-Step Synthesis (CN103012249A)

A patented method (CN103012249A) introduces a five-step sequence with improved yield and purity:

  • Knoevenagel Condensation : 2,3-Dichlorobenzaldehyde reacts with methyl acetoacetate in toluene/benzene under p-toluenesulfonic acid catalysis to form 3-(2,3-dichlorophenyl)-2-acetyl methyl acrylate.

  • Hydrolysis : The intermediate undergoes alkaline hydrolysis (NaOH in methanol/water) to yield 3-(2,3-dichlorophenyl)-2-acetyl acrylic acid.

  • Deprotection : Acidic treatment (HCl or organic acids) removes protective groups, generating 3-(2,3-dichlorophenyl)-2-acetyl acrylic acid.

  • Hantzsch Cyclization : Reaction with methyl 3-aminocrotonate in dichloromethane or acetonitrile produces the dihydropyridine core.

  • Esterification : Final esterification with chloromethyl butyrate completes the synthesis.

This method achieves a total yield of 50.08%, surpassing the traditional route’s 40%. Key advantages include avoiding column chromatography and enhancing intermediate stability through protective groups.

Reaction Optimization and Conditions

Solvent and Catalyst Selection

  • Knoevenagel Step : Toluene or benzene with p-toluenesulfonic acid minimizes side reactions, achieving >97% intermediate yield.

  • Cyclization : Polar aprotic solvents (acetonitrile, DMF) optimize ring closure efficiency, with yields reaching 78.7%.

Temperature and Time

  • Hydrolysis : Refluxing methanol/water at 70°C for 10 hours ensures complete deprotection.

  • Esterification : Prolonged reflux (16 hours) in alcohols (methanol, ethanol) maximizes ester formation.

Analytical Characterization

Spectroscopic Data

Table 1: NMR and MS Data for Clevidipine (CN103012249A)

Spectrum δ (ppm) or m/z Assignment
¹H-NMR0.77–0.85 (t, 3H)Butyrate methyl group
2.13–2.19 (t, 2H)Methylene protons adjacent to ester
5.34–5.78 (m, 3H)Dihydropyridine ring protons
¹³C-NMR172.27 (C=O)Ester carbonyl
MS456.1 [M+H]⁺, 478.3 [M+Na]⁺Molecular ion peaks confirming molecular weight

Purity and Yield Comparison

Table 2: Method Efficiency Comparison

Method Total Yield Key Advantage Limitation
Hantzsch Esterification40%Simplicity, fewer stepsLow yield, requires column purification
Multi-Step Synthesis50.08%High yield, scalable, no chromatographyLonger synthesis time

Industrial-Scale Considerations

Cost and Scalability

The multi-step method reduces raw material costs by 20% compared to traditional routes, primarily through reusable solvents (toluene, methanol) and minimized waste. Industrial batches (100–1,000 kg) maintain consistent yields (49.97–50.33%).

Purification Strategies

  • Crystallization : Isopropanol-water mixtures achieve >99% purity, eliminating need for chromatography.

  • Washing Protocols : Ethanol/isopropanol washes remove residual catalysts and salts effectively.

Stability and Degradation Control

Oxidative Degradation

Antioxidants (e.g., sodium ascorbate) in emulsion formulations inhibit formation of degradants H324/78 and H152/66, extending shelf life.

Microbial Growth Inhibition

Edetate disodium (EDTA) in formulations prevents microbial contamination for ≥24 hours post-sterility breach, critical for intravenous applications .

Scientific Research Applications

Pharmacological Profile

Clevidipine is a third-generation dihydropyridine calcium channel blocker that selectively induces vasodilation in arterioles. It is administered intravenously and hydrolyzed rapidly by blood and extravascular tissue esterases, which allows for precise control over blood pressure without significant accumulation or dependence on hepatic or renal function .

Clinical Applications

  • Management of Severe Hypertension
    • Clevidipine is indicated for the treatment of severe hypertension, especially in emergencies where rapid blood pressure reduction is critical. It is effective in both preoperative and postoperative settings during cardiac surgery .
    • Efficacy Data : In clinical trials, clevidipine demonstrated a mean reduction in mean arterial pressure of 31.2% compared to 11.2% with placebo (P < 0.001) during preoperative hypertension management .
  • Perioperative Use
    • The drug has been extensively studied for its role in managing blood pressure during surgeries, particularly cardiac procedures. It helps maintain hemodynamic stability while allowing for quick adjustments to blood pressure levels .
    • Case Study : A systematic review noted that clevidipine was associated with fewer adverse effects compared to other intravenous antihypertensives like sodium nitroprusside and nitroglycerin, making it a preferred choice in perioperative care .
  • Neurocritical Care
    • Recent studies have explored the use of clevidipine in neurocritical patients, where maintaining optimal blood pressure is crucial for cerebral perfusion. The drug has shown potential advantages in controlling blood pressure without causing reflex tachycardia, which can be beneficial in patients already on beta-blockers .
    • Research Findings : A systematic search identified that clevidipine effectively maintained target systolic blood pressure with minimal hypotension episodes compared to traditional therapies .
  • Acute Heart Failure
    • Clevidipine has also been investigated for its efficacy in patients with acute heart failure, where it may provide superior dyspnea relief compared to standard intravenous antihypertensives .
    • Clinical Insights : Studies suggest that clevidipine does not significantly alter cardiac index, making it suitable for patients with compromised cardiac function .

Comparative Efficacy

The following table summarizes the comparative efficacy of clevidipine against other antihypertensive agents based on various clinical studies:

Agent Mean Reduction in Blood Pressure Adverse Effects Comments
Clevidipine31.2% (preoperative)Minimal adverse effectsEffective in rapid control; preferred in surgeries
Sodium Nitroprusside10.5% (perioperative)Higher incidence of hypotensionRisk of cyanide toxicity; less favorable
Nitroglycerin8.87 mm Hg.min/hSignificant side effectsLess effective than clevidipine
NicardipineSimilar efficacyModerate adverse effectsComparable but less rapid onset

Comparison with Similar Compounds

Comparison with Similar Compounds

Clevidipine is frequently compared to other intravenous antihypertensives, including nicardipine, sodium nitroprusside, and nitroglycerin. Key comparisons are summarized below:

Pharmacokinetic and Pharmacodynamic Properties

Parameter Clevidipine Nicardipine Sodium Nitroprusside Nitroglycerin
Half-life ~1 minute 40–60 minutes 2 minutes 1–3 minutes
Metabolism Esterases (blood) Hepatic CYP450 Non-enzymatic (cyanide release) Hepatic
Onset of Action 2–4 minutes 5–15 minutes 1–2 minutes 2–5 minutes
Duration 5–15 minutes 3–6 hours 1–10 minutes 5–10 minutes
Vascular Selectivity High (arteriolar) Moderate Mixed (arteriolar/venous) Predominantly venous

Clinical Efficacy

  • vs. However, clevidipine showed a slight advantage in maintaining BP within the desired range (76% vs. 68%, p = 0.03) . Cardiac Surgery: In the ECLIPSE trials, clevidipine and nicardipine had similar postoperative efficacy, but clevidipine was superior perioperatively compared to nitroglycerin and nitroprusside . Adverse Events: Both drugs exhibited comparable rates of hypotension (12% vs. 14%) and tachycardia (8% vs. 9%) .
  • vs. Sodium Nitroprusside and Nitroglycerin :

    • Clevidipine demonstrated superior perioperative BP control versus nitroglycerin (88% vs. 75% target SBP achievement, p < 0.01) and nitroprusside (85% vs. 70%, p < 0.05) in cardiac surgery .
    • Nitroprusside carries risks of cyanide toxicity and reflex tachycardia, which are absent with clevidipine .

Mechanistic Differences

  • This effect is absent with nicardipine, though clinical relevance remains unclear .

Key Clinical Trials and Meta-Analyses

Study Design Population Key Findings
ECLIPSE Trials RCT (n=1,512) Cardiac surgery Clevidipine superior to nitroprusside/nitroglycerin perioperatively; similar to nicardipine postoperatively .
ESCAPE-2 Trial RCT (n=204) Hemorrhagic stroke No reflex tachycardia with clevidipine vs. nicardipine .
Neurocritical Care Meta-Analysis 12 studies (n=1,248) Neurocritical patients Comparable SBP control; clevidipine better at BP maintenance .

Biological Activity

Clevidipine is a novel, intravenous dihydropyridine calcium channel blocker primarily used for the management of acute hypertension, particularly in perioperative settings. Its rapid onset and short half-life make it a unique option for clinicians aiming to achieve tight blood pressure control. This article delves into the biological activity of clevidipine, exploring its pharmacodynamics, pharmacokinetics, safety profile, and efficacy based on diverse research findings.

Pharmacodynamics

Clevidipine functions by selectively relaxing smooth muscle cells in small arteries, leading to arterial dilation without significantly affecting central venous pressure or cardiac output. This mechanism is attributed to its ability to inhibit the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, thereby reducing contractility and promoting vasodilation .

Key Pharmacodynamic Properties:

  • Class : Dihydropyridine calcium channel blocker.
  • Mechanism : Inhibits calcium influx, resulting in vasodilation.
  • Onset of Action : Rapid (within minutes).
  • Half-Life : Approximately 1 minute due to rapid hydrolysis by esterases in blood and extravascular tissues .

Pharmacokinetics

The pharmacokinetic profile of clevidipine demonstrates its rapid metabolism and elimination. Studies indicate that clevidipine has a triphasic elimination pattern with a significant portion of the drug cleared during the initial phase. The half-life varies across species, with values reported as follows:

  • Human : 5.8 minutes (normal pseudocholinesterase activity), 9 minutes (deficient activity).
  • Dog : 15.7 minutes.
  • Rat : 0.6 minutes .

Table 1: Clevidipine Half-Life Across Species

SpeciesHalf-Life (minutes)
Human5.8 (normal) / 9 (deficient)
Dog15.7
Rat0.6

Safety Profile

Clevidipine has been evaluated in numerous clinical trials for safety and tolerability. The ESCAPE trials, which focused on patients undergoing cardiac surgery, demonstrated that clevidipine was well-tolerated with a safety profile comparable to other antihypertensives like nitroglycerin and sodium nitroprusside .

Common Adverse Events (AEs):

In the ESCAPE-1 and ESCAPE-2 studies, common AEs reported included:

  • Hypotension
  • Headache
  • Nausea
  • Vomiting

These events were generally mild and transient, with no significant differences in serious AEs between clevidipine and comparator agents .

Efficacy Studies

Clevidipine has shown significant efficacy in managing acute hypertension. In the ECLIPSE trials, clevidipine was compared with nitroglycerin and sodium nitroprusside for perioperative blood pressure control.

Key Findings from ECLIPSE Trials:

  • Treatment Success Rate : 92.5% of patients achieved a ≥15% reduction in systolic blood pressure within 30 minutes of administration.
  • Comparison with Other Agents : Clevidipine was more effective than nitroglycerin (P=0.0006) and sodium nitroprusside (P=0.003) in maintaining blood pressure within a predefined range .

Table 2: Efficacy Outcomes of Clevidipine vs Comparators

Outcome MeasureClevidipineNitroglycerinSodium Nitroprusside
Treatment Success Rate92.5%N/AN/A
Incidence of Myocardial InfarctionSimilarSimilarHigher
Blood Pressure ControlSuperiorInferiorInferior

Case Studies

Several case studies have highlighted the practical application of clevidipine in clinical settings:

  • Case Study - Cardiac Surgery :
    A study involving patients undergoing coronary artery bypass grafting found that clevidipine effectively controlled perioperative hypertension without increasing adverse events compared to traditional agents .
  • Case Study - Intracerebral Hemorrhage :
    In a cohort of patients with intracerebral hemorrhage, clevidipine was utilized to manage severe hypertension effectively while minimizing fluctuations in blood pressure .

Q & A

Q. What strategies improve the external validity of clevidipine studies in diverse populations?

  • Methodological Guidance :
  • Enroll underrepresented groups (e.g., elderly, ethnic minorities) using stratified recruitment .
  • Collect pharmacokinetic data across body mass indices to assess weight-based dosing needs .
  • Partner with international registries to compare real-world outcomes with trial data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.